
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Descripción general
Descripción
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, also known by its IUPAC name 6-fluorotetralin-2-ol, is an organic compound with the molecular formula C10H11FO . It is represented by the SMILES notation C1CC2=C (CC1O)C=CC (=C2)F .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol can be represented by the InChI code1S/C10H11FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2 . This indicates that the molecule consists of a tetrahydronaphthalene ring with a fluorine atom at the 6-position and a hydroxyl group at the 2-position. Physical And Chemical Properties Analysis
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a solid or liquid at room temperature . The exact melting point, boiling point, and density were not found in the search results. Its molecular weight is 166.19 .Aplicaciones Científicas De Investigación
Chemical Research
“6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol” is a chemical compound with the molecular weight of 166.2 . It is used in various chemical research due to its unique properties. It is stored under inert atmosphere at 2-8°C .
Pharmaceutical Applications
This compound may be found in a wide variety of promising drugs pertaining to diversified therapeutic applications . These include antidepressant, antipsychotic, antihistamine, anti-fungal, anticancer, antioxidant, and anti-inflammatory drugs .
Fabrication of Thin-Film Transistors
The tetrahydronaphthalene family, which “6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol” belongs to, has been used as a solvent in studying the fabrication of solution-processed thin-film transistors .
Calcium Signaling Research
Although not directly related to “6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol”, it’s worth noting that similar fluoro compounds have been used in calcium signaling research . For example, Fluo-3 has been used to image the spatial dynamics of Ca2+ signaling .
Cell-Based Pharmacological Screening
Fluoro compounds have also been used for cell-based pharmacological screening . This involves the use of these compounds to test the effects of various drugs on cellular functions .
Flow Cytometry Experiments
Fluoro compounds are used in flow cytometry experiments involving photoactivation of caged chelators, second messengers, and neurotransmitters . This allows researchers to study the effects of these substances on cells .
Safety and Hazards
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBGKSOCINJFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599298 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |
CAS RN |
85072-31-7 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



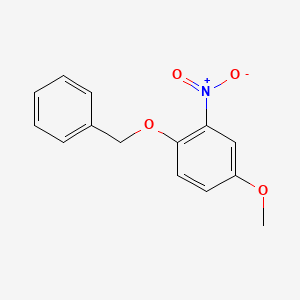
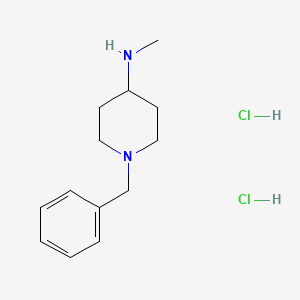
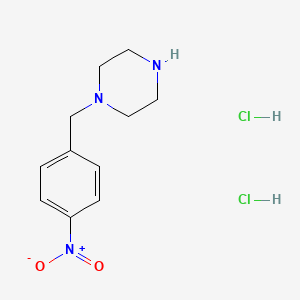


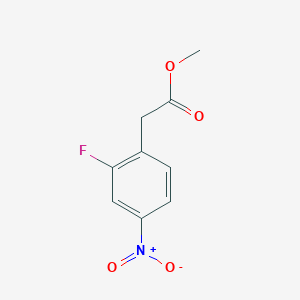
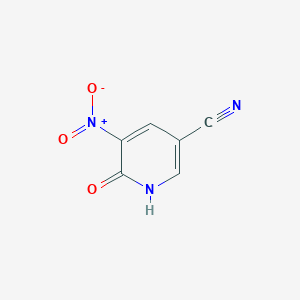


![N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine](/img/structure/B1602796.png)

![1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B1602798.png)